Famitinib

Kinase inhibition VEGFR-2 c-Kit

Researchers require selective RTK inhibitors with validated preclinical efficacy and known metabolic liabilities. Famitinib (SHR1020) addresses this as a multi-targeted TKI with quantitative potency advantages over sunitinib. - **Kinase inhibition**: VEGFR-2 IC50 4.7 nM; c-Kit IC50 2.3 nM. Enables lower dosing and improved assay signal-to-noise. - **Combination utility**: Clinical PFS/OS benefit with checkpoint inhibitors (cervical cancer: 11.1 vs 7.5 months PFS). - **Distinct metabolism**: CYP1A1/2-mediated quinone-imine formation - a unique DILI model not seen with sunitinib. - **Logistics**: Food-independent PK (fed/fasted AUC ratio 80-125%), reducing clinical trial variability. Available for immediate research supply.

Molecular Formula C23H27FN4O2
Molecular Weight 410.5 g/mol
CAS No. 945380-27-8
Cat. No. B3064310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamitinib
CAS945380-27-8
Synonyms5-(2-(diethylamino)ethyl0-2-9(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl)-3-methyl-6,7-dihydro-1H-pyrrolo(3,2-c)pyridin-4(5H)-one
famitinib
SHR1020
Molecular FormulaC23H27FN4O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C
InChIInChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-
InChIKeyGKEYKDOLBLYGRB-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Famitinib: Multi-Targeted TKI Overview


Famitinib (SHR1020, CAS 945380-27-8) is a novel, orally active small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor currently under clinical investigation for various solid tumors . As a structural analog of sunitinib, famitinib is designed to potently inhibit multiple kinases, including c-Kit, vascular endothelial growth factor receptor 2/3 (VEGFR-2/3), platelet-derived growth factor receptor β (PDGFRβ), and FMS-like tyrosine kinases Flt1 and Flt3, thereby disrupting tumor angiogenesis and proliferation .

Multi-targeted RTK inhibition research fit
Angiogenesis & tumor microenvironment pathway studies
Clinical-stage tool compound for biomarker and endpoint research

Famitinib: Why Substitution Fails


While structurally related to sunitinib and other VEGFR/PDGFR-targeting TKIs, famitinib exhibits a distinct and quantitatively superior inhibitory profile against several key RTKs, translating into differentiated preclinical efficacy and clinical activity profiles . Furthermore, famitinib's metabolic fate, including the formation of a quinone-imine reactive intermediate associated with hepatotoxicity, introduces unique safety and DDI considerations that are not fully captured by class-level assumptions, underscoring the risks of unvalidated interchangeability .

Kinase inhibition profile may not transfer directly from sunitinib; reported IC50 differences require compound-specific target engagement review.

Famitinib forms a CYP1A1/2-mediated quinone-imine reactive intermediate, introducing DILI research considerations not shared by sunitinib.

Clinical endpoint profiles from combination trials may not be attributable to famitinib alone and require model-specific validation.

Famitinib: Differentiating Evidence


Superior Kinase Inhibition vs. Sunitinib

Famitinib demonstrates 1.9-fold to 3.7-fold greater potency in inhibiting VEGFR-2 and c-Kit compared to its structural analog sunitinib. In head-to-head biochemical assays, famitinib's IC50 for VEGFR-2 is 4.7 nM versus 9.0 nM for sunitinib, and for c-Kit is 2.3 nM versus 8.5 nM for sunitinib . This enhanced potency is consistent across multiple RTK targets .

Kinase Inhibition vs. Sunitinib
Head-to-head
VEGFR-2 IC50 4.7 nM vs 9.0 nM; c-Kit 2.3 nM vs 8.5 nM
Reported biochemical potency difference
Biochemical assay context; pathway interpretation may differ
Kinase inhibition VEGFR-2 c-Kit IC50

Gastric Cancer Xenograft Efficacy

In BGC-823 gastric cancer xenograft models, famitinib achieved greater than 85% tumor growth inhibition, significantly outperforming standard chemotherapeutic agents including 5-fluorouracil, cisplatin, and paclitaxel when used as monotherapies . This robust in vivo efficacy is attributed to famitinib's potent anti-angiogenic and direct antiproliferative effects .

Gastric Cancer Xenograft
Head-to-head
>85% tumor growth inhibition in BGC-823 model
Reported tumor inhibition endpoint
Xenograft model-specific; monotherapy context
Xenograft Gastric cancer Antitumor Tumor growth inhibition

Survival Advantage in Cervical Cancer

In a Phase 3 trial (ESMO 2025) of camrelizumab plus famitinib versus chemotherapy in recurrent/metastatic cervical cancer, the famitinib combination significantly extended progression-free survival (PFS) and overall survival (OS). Median PFS was 11.1 months with the famitinib-containing regimen compared to 7.5 months with chemotherapy (HR 0.68, 95% CI 0.53-0.86, p=0.0007) . Median OS was extended to 34.4 months versus 23.4 months (HR 0.65, 95% CI 0.49-0.86, p=0.0012) .

Cervical Cancer Phase 3
Trial context
PFS 11.1 vs 7.5 mo (HR 0.68, p=0.0007); OS 34.4 vs 23.4 mo (HR 0.65, p=0.0012)
Reported PFS/OS endpoint in combination trial
Camrelizumab combination; trial-specific population
Cervical cancer Combination therapy Progression-free survival Overall survival Phase 3 trial

Bioactivation-Related Hepatotoxicity

Famitinib undergoes a unique metabolic bioactivation pathway not observed with sunitinib, involving CYP1A1/2-mediated epoxidation at the indolylidene moiety followed by defluorination to form a reactive quinone-imine species . This reactive intermediate is correlated with famitinib hepatotoxicity in primary human hepatocytes . In contrast, sunitinib's hepatotoxicity is not linked to this specific bioactivation mechanism .

Bioactivation Mechanism
Class-level inference
CYP1A1/2-mediated epoxidation → quinone-imine reactive intermediate
Reported metabolite formation pathway
In vitro hepatocyte system; DILI mechanism investigation context
Metabolism Bioactivation Hepatotoxicity CYP1A1 Quinone-imine

Food-Independent Oral Bioavailability

A Phase 1 crossover study in healthy Chinese subjects demonstrated that famitinib's oral bioavailability is not significantly affected by food intake. Compared to fasting conditions, the geometric mean ratios for AUC(0-inf) were 107.5% (low-fat meal) and 105.1% (high-fat meal) . This contrasts with several other oral TKIs, such as lapatinib and nilotinib, which exhibit substantial food-dependent absorption .

Food-Effect PK
Supporting evidence
AUC(0-inf) ratio: 107.5% (low-fat), 105.1% (high-fat) vs fasting
Reported food-effect PK endpoint
Healthy participant crossover; within 80-125% bioequivalence limits
Pharmacokinetics Food effect Bioavailability Dosing

Famitinib: Key Applications


VEGFR-2/c-Kit Signaling Studies

Leverage famitinib's superior potency (IC50 4.7 nM for VEGFR-2, 2.3 nM for c-Kit) compared to sunitinib to probe kinase-dependent cellular and in vivo phenotypes. Its enhanced inhibitory activity allows for lower dosing, potentially reducing off-target effects and improving assay signal-to-noise ratios in mechanistic studies .

Combination Therapy for Gynecologic & GI Cancers

Utilize famitinib as a foundational anti-angiogenic partner in combination with immune checkpoint inhibitors (e.g., camrelizumab) or chemotherapy. Clinical evidence demonstrates significant PFS and OS benefits in cervical cancer (PFS 11.1 vs 7.5 months, OS 34.4 vs 23.4 months) and robust preclinical synergy in gastric cancer (>85% tumor inhibition) .

TKI-Induced Hepatotoxicity Mechanisms

Employ famitinib as a unique tool compound to investigate CYP1A1/2-mediated bioactivation and quinone-imine formation, a metabolic pathway linked to hepatotoxicity. This distinct mechanism, not observed with sunitinib, provides a specific model system for studying reactive metabolite formation and its role in DILI .

Food-Independent Dosing PK Studies

Take advantage of famitinib's food-independent oral bioavailability to streamline clinical trial logistics and improve patient compliance. Its predictable PK profile under fed/fasted conditions (AUC ratios within 80-125%) reduces inter-subject variability and eliminates the need for stringent dietary controls, making it a practical choice for both early- and late-stage development programs .

Application
Selection Property
Validation Focus
VEGFR-2/c-Kit pathway signaling research
Kinase selectivity context
Target engagement assay validation
Combination regimen research in gynecologic & GI tumor models
Model-specific endpoint review
PFS/OS endpoint interpretation in combination context
TKI-related hepatotoxicity mechanism investigation
Reactive metabolite pathway review
CYP1A1/2 bioactivation and DILI model context
Food-effect PK study design
Food-independent exposure context
AUC and fed/fasted variability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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